3-Bromo-5-fluorobenzylamine hydrochloride
Overview
Description
3-Bromo-5-fluorobenzylamine hydrochloride is an organic compound with the molecular formula C7H8BrClFN . It is a derivative of the benzylamine family, characterized by the presence of an amine functional group (-NH2) attached to a phenyl group.
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a bromine atom, a fluorine atom, and a benzylamine group . The exact spatial arrangement of these substituents would depend on the specific synthesis process and conditions.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 240.5005 g/mol . It appears as a solid . Unfortunately, specific details such as melting point, boiling point, and density were not found .Scientific Research Applications
Photodynamic Therapy for Cancer Treatment
A study on the synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivatives, including a compound structurally similar to "3-Bromo-5-fluorobenzylamine hydrochloride," highlights their potential in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them valuable as Type II photosensitizers in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Organic Synthesis and Medicinal Chemistry
Research on N,N-Dimethyl-4-nitrobenzylamine, an important intermediate in organic synthesis, underlines the role of halogenated benzylamine derivatives in medicine, pesticides, and chemical fields. This study details an improved synthetic process with high yield and low production cost, emphasizing the utility of such compounds in diverse chemical syntheses (Wang Ling-ya, 2015).
Environmental Applications
An examination of layered double hydroxides (LDHs) for removing halogen elements from aqueous solutions, including bromine and fluorine compounds, provides insights into environmental applications. This study suggests the potential use of halogenated benzylamine derivatives in environmental remediation, demonstrating the adsorption capabilities of LDHs towards various anions and oxyanions of halogen elements (Theiss, Couperthwaite, Ayoko, & Frost, 2014).
Antimicrobial and Antitubercular Activities
Synthesis and evaluation of 3-Aryl-5-(3'-bromo/chlorophenyl)isoxazole derivatives, prepared from halogenated compounds similar to "this compound," reveal their potential antimicrobial and antitubercular activities. This research underscores the importance of halogenated benzylamines in developing new therapeutic agents (Popat, Nimavat, Kachhadia, & Joshi, 2004).
Safety and Hazards
Properties
IUPAC Name |
(3-bromo-5-fluorophenyl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN.ClH/c8-6-1-5(4-10)2-7(9)3-6;/h1-3H,4,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYIDRUSNSFKEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189924-80-8 | |
Record name | (3-bromo-5-fluorophenyl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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